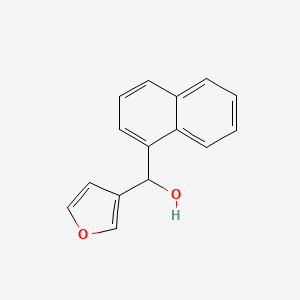

Furan-3-yl(naphthalen-1-yl)methanol

Description

Furan-3-yl(naphthalen-1-yl)methanol is a secondary alcohol featuring a naphthalene ring linked to a furan moiety via a hydroxymethine bridge. The compound’s structure combines the aromatic π-systems of naphthalene and furan, with the hydroxyl group positioned on the central methine carbon. This arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and materials science.

Properties

IUPAC Name |

furan-3-yl(naphthalen-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKZGJJEOIWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 1 mmol of acid chloride (e.g., acetyl chloride) reacts with 1 mmol of tetrahydropyran (THP)-protected propargyl alcohol in the presence of triethylamine as a base. The initial alkynone intermediate forms via nucleophilic acyl substitution, followed by cyclization under acidic conditions (p-toluenesulfonic acid in methanol) to generate the furan ring. Sodium chloride facilitates halogenation, yielding 3-iodo or 3-bromo furans. For Furan-3-yl(naphthalen-1-yl)methanol, substituting the acid chloride with naphthalene-1-carbonyl chloride introduces the naphthalene moiety at the furan 3-position.

Key parameters:

-

Temperature : Cyclization proceeds optimally at 70°C for 2 hours.

-

Catalyst : p-Toluenesulfonic acid (1.10 mmol) ensures efficient protonation for ring closure.

-

Workup : Column chromatography on neutral aluminum oxide (hexane/ethyl acetate, 9:1) achieves purification, with yields averaging 52–65% for analogous iodo-furans.

Functionalization to Methanol

The halogenated furan intermediate undergoes nucleophilic substitution or reduction to introduce the methanol group. For example, lithium aluminum hydride (LiAlH4) reduces a ketone intermediate (generated via Friedel-Crafts acylation) to the corresponding alcohol. Alternatively, direct reduction of a furan-3-carbaldehyde derivative using sodium borohydride (NaBH4) in methanol affords the methanol group.

Catalytic Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions enable direct arylation of furans with naphthalene derivatives, offering atom-economical routes to this compound.

Cu(II)-Mediated Aerobic Coupling

Aerobic conditions using CuCl2·2H2O (0.3 equiv) in ethanol/acetonitrile (10:1) facilitate the coupling of preformed furans with naphthalen-1-ylboronic acids. The reaction proceeds via a radical mechanism, with oxygen acting as a terminal oxidant.

Procedure :

-

Combine furan-3-methanol (1.0 equiv) and naphthalen-1-ylboronic acid (2.0 equiv) in EtOH/ACN.

-

Add CuCl2·2H2O and stir under compressed air for 72–96 hours at room temperature.

-

Purify via silica gel chromatography (Et2O/hexane) to isolate the product.

Yield : 85–91% for analogous naphthalene-furan hybrids.

Characterization :

Limitations and Alternatives

While Cu catalysis offers mild conditions, competing homocoupling of boronic acids can reduce efficiency. Palladium-based systems (e.g., Pd(PPh3)4 with K2CO3) provide higher selectivity but require inert atmospheres and elevated temperatures.

Reduction of Furan-3-carbonyl Precursors

Reduction of ketone or aldehyde intermediates is a reliable method to install the methanol group.

Aldehyde Reduction

Furan-3-carbaldehyde derivatives, synthesized via Vilsmeier-Haack formylation of furans, are reduced using NaBH4 in methanol. For naphthalene-substituted analogs, the aldehyde is prepared by Friedel-Crafts acylation of naphthalene with furan-3-carbonyl chloride.

Typical Protocol :

-

React naphthalene (1.0 equiv) with furan-3-carbonyl chloride (1.2 equiv) in the presence of AlCl3 (1.5 equiv) in dichloromethane.

-

Quench with aqueous NaHCO3 and extract with DCM.

-

Reduce the isolated aldehyde with NaBH4 (2.0 equiv) in methanol at 0°C for 1 hour.

Yield : 75–82% after column chromatography (petroleum ether/ethyl acetate).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Furan derivatives have been extensively studied for their anticancer properties. Notably, compounds similar to furan-3-yl(naphthalen-1-yl)methanol have shown significant anti-breast cancer activity. Research indicates that 2-(furan-2-yl)naphthalen-1-ol derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including MCF-7 cells. Structural modifications of these compounds have led to enhanced selectivity and potency, making them promising candidates for further development in cancer therapy .

Mechanisms of Action

The mechanisms underlying the anticancer effects of these compounds often involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that certain furan derivatives can disrupt cellular signaling pathways critical for cancer cell survival . The rigidity of the compounds due to intramolecular hydrogen bonding contributes to their selective binding to target proteins, enhancing their therapeutic potential .

Materials Science

Photochromic Properties

Furan-based compounds are also explored for their photochromic properties, which allow them to undergo reversible transformations upon exposure to light. This characteristic is beneficial in developing smart materials and sensors. The incorporation of furan moieties into polymer matrices can lead to materials with tunable optical properties, suitable for applications in photonics and optoelectronics .

Organic Synthesis

Synthesis Strategies

this compound can be synthesized through various methodologies that involve cyclization reactions and functional group transformations. For example, the reaction of naphthols with furan derivatives under acidic conditions has been reported to yield high yields of the desired product . Additionally, methodologies such as the Paal–Knorr synthesis can be adapted for creating substituted furan derivatives from dicarbonyl compounds .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of a series of furan-naphthalene derivatives on MCF-7 breast cancer cells. The results demonstrated that specific structural modifications led to increased selectivity against cancer cells while minimizing toxicity towards normal cells. Compound 18 from this series showed a notable balance between potency and selectivity, indicating its potential as a lead compound for drug development .

Case Study 2: Development of Photoresponsive Polymers

Research focused on incorporating furan-based compounds into polymer systems demonstrated significant changes in optical properties upon UV exposure. These materials exhibited reversible color changes, making them suitable for applications in smart coatings and sensors. The study highlighted the importance of the furan moiety in achieving desirable photochromic behavior .

Mechanism of Action

The mechanism of action of furan-3-yl(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Furan-3-yl(naphthalen-1-yl)methanol with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.

Table 1: Structural and Functional Group Comparison

Key Findings and Implications

Electronic Effects: The furan ring in this compound enhances electrophilic substitution reactivity compared to purely aliphatic analogs (e.g., cyclohexyl derivatives) due to its electron-rich heterocycle .

Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, distinguishing it from non-hydroxylated analogs like (3-methoxyphenyl)-naphthalen-1-ylmethanone, which rely on van der Waals interactions .

Synthetic Versatility: Grignard reactions (as in cyclohexyl derivatives) and Claisen-Schmidt condensations (as in enones) are viable pathways for synthesizing furan-naphthalene hybrids, though yields may vary with steric hindrance .

Biological Activity

Furan-3-yl(naphthalen-1-yl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a naphthalene moiety through a methanol group. Its chemical formula is . The unique structure of this compound allows it to interact with various biological targets, influencing its pharmacological properties.

Anticancer Properties

Research indicates that furan derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds showed potent in vitro anti-breast cancer activity against human cancer cell lines such as MCF-7 and SK-BR-3. For instance, a derivative of furan-naphthalene showed an effective half-maximal inhibitory concentration (IC50) against these cell lines .

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound 18 | MCF-7 | 3.3 | Moderate |

| Compound 20 | MCF-7 | 2.5 | Moderate |

| Compound 18 | SK-BR-3 | 1.0 | High |

| Furan-Naphthalene Derivative | Various Cancer Lines | Variable | Broad Cytotoxicity |

These findings highlight the potential of furan-based compounds as anticancer agents, with ongoing research focusing on optimizing their structure for enhanced efficacy.

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells . The compound's mechanism may involve:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspases and the release of cytochrome C from mitochondria.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause G1 phase arrest in cancer cells, inhibiting proliferation .

- Inhibition of Key Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and metastasis.

Case Studies

Several studies have investigated the biological effects of furan derivatives:

- Study on Apoptosis Induction : A study demonstrated that a related furan compound induced apoptosis in LNCaP prostate cancer cells through caspase activation and cytochrome C release .

- Antimicrobial Activity : Research has also pointed towards antimicrobial properties, suggesting that furan derivatives may inhibit bacterial growth by disrupting cellular processes .

Q & A

Q. Example Table: Typical Crystallographic Parameters

| Parameter | Observed Range | Reference Compound (Naphthalen-1-ylmethanol) |

|---|---|---|

| C–O Bond Length (Å) | 1.43–1.45 | 1.44 (C11–O1) |

| O–H···π Interactions | 2.6–3.0 Å | 2.8 Å |

| Thermal Ellipsoids | Ueq < 0.05 | Validated via SHELX |

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

Answer:

Key techniques include:

- ¹H/¹³C NMR:

- IR Spectroscopy: O–H stretch (~3200–3600 cm⁻¹), C–O (alcohol) at ~1050 cm⁻¹, and furan ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₁₂O₂, m/z 224.1) .

Validation: Compare with literature data for naphthalen-1-ylmethanol derivatives, where bond angles (e.g., C–C–C ~120°) confirm structural integrity .

Advanced: What experimental strategies are used to investigate the regioselectivity of electrophilic substitutions in this compound derivatives?

Answer:

Regioselectivity in derivatives (e.g., halogenation, nitration) depends on electronic and steric effects:

- Computational Modeling: DFT calculations predict electron density maps, identifying reactive sites (e.g., furan C2 vs. naphthalene C4 positions) .

- Directed Metallation: Using Lewis acids (e.g., AlCl₃) to direct electrophiles to the naphthalene ring, as seen in similar systems .

- Isotopic Labeling: Tracking substituent placement via ²H or ¹³C labeling in reaction intermediates .

Case Study: Nitration of the naphthalene ring proceeds preferentially at the 4-position due to steric hindrance from the furan group, confirmed by NOESY NMR .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Use ethyl acetate/water to separate polar byproducts .

- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity .

- Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray analysis .

Critical Note: Monitor via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) to confirm product homogeneity .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, and what assays are most informative?

Answer:

- In Vitro Assays:

- Mechanistic Studies:

Data Interpretation: Cross-validate results with structural analogs (e.g., fluorinated furan-methanol compounds) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.